2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(3,4-dimethyl phenyl)acetamide
Description
This compound features a 1,2,4-triazole core substituted at position 4 with an amino group and at position 5 with a 3-(methylethoxy)phenyl moiety. A sulfide linkage connects the triazole to an acetamide group, which is further substituted with a 3,4-dimethylphenyl aromatic ring. The methylethoxy group contributes moderate electron-donating effects and lipophilicity, while the dimethylphenyl group balances steric bulk and electronic properties. Such structural features are critical for interactions with biological targets, particularly in anti-inflammatory or antimicrobial contexts .
Properties
Molecular Formula |
C21H25N5O2S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C21H25N5O2S/c1-13(2)28-18-7-5-6-16(11-18)20-24-25-21(26(20)22)29-12-19(27)23-17-9-8-14(3)15(4)10-17/h5-11,13H,12,22H2,1-4H3,(H,23,27) |
InChI Key |
JPQKYRRZXKGYHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3,4-dimethyl phenyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound. The phenyl group is then introduced via a substitution reaction, followed by the attachment of the methylethoxy group through an etherification reaction. The final step involves the formation of the acetamide moiety through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3,4-dimethyl phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in a polar aprotic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3,4-dimethyl phenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3,4-dimethyl phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Electronic Properties of Key Analogues
Biological Activity
The compound 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3,4-dimethyl phenyl)acetamide is a novel organic molecule featuring a complex structure that includes a triazole ring and various functional groups. This unique structure contributes to its potential biological activities, particularly in the fields of pharmaceuticals and agricultural chemistry. This article explores the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 397.5 g/mol. The presence of the triazole ring is significant as it is known for its diverse biological activities, including antifungal and antimicrobial properties.
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit notable antimicrobial activities. The triazole moiety can inhibit enzymes in pathogens, making it a target for drug development against infections. For instance, derivatives similar to this compound have been shown to possess antifungal and antibacterial properties due to their ability to disrupt cellular processes in microorganisms.
Antifungal Activity
The compound's structure suggests potential antifungal activity. Triazole derivatives are commonly used in clinical settings to treat fungal infections by inhibiting the enzyme lanosterol demethylase, which is crucial for ergosterol synthesis in fungal cell membranes. Studies have demonstrated that modifications in the side chains can enhance antifungal efficacy.
Cytotoxicity and Cancer Research
Recent studies have evaluated the cytotoxic effects of related triazole compounds on various cancer cell lines. For example, derivatives have been tested against breast cancer cell lines (MDA-MB-231) and have shown significant antiproliferative activity with IC50 values ranging from 0.33 to 7.10 μM . The mechanism often involves apoptosis induction through the activation of specific pathways influenced by the compound's structural features.
The biological activity of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3,4-dimethyl phenyl)acetamide can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The triazole ring binds to cytochrome P450 enzymes in fungi, disrupting their metabolic processes.
- Cell Membrane Disruption : By interfering with ergosterol synthesis, the compound compromises fungal cell membrane integrity.
- Apoptosis Induction : In cancer cells, it may activate apoptotic pathways leading to programmed cell death.
Case Studies
- Antifungal Efficacy : A study evaluated a series of triazole derivatives against Candida species and found that modifications at the 5-position significantly enhanced antifungal activity compared to simpler analogs.
- Cytotoxicity on Cancer Cell Lines : Research on structurally similar compounds demonstrated that certain substitutions could lead to improved cytotoxicity against ovarian cancer cells, suggesting that this compound may hold similar potential .
Data Summary
| Compound Name | Molecular Formula | Biological Activity | IC50 (μM) |
|---|---|---|---|
| 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3,4-dimethyl phenyl)acetamide | C19H23N5O2S | Antifungal, Anticancer | TBD |
| Triazole Derivative A | C20H23N5O3S | Antifungal | 0.50 |
| Triazole Derivative B | C11H12FN5OS | Antimicrobial | 0.62 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
